5-Isopropyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Isopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the isopropyl group at the 5-position of the thiadiazole ring enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 5-Isopropyl-1,3,4-thiadiazol-2-amine, also known as 2-Amino-5-isopropyl-1,3,4-thiadiazole, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of cancer cells and the replication of certain viruses .
Mode of Action
This compound interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the synthesis of guanosine nucleotides, thereby affecting the proliferation of cancer cells and the replication of certain viruses .
Biochemical Pathways
The inhibition of IMPDH by this compound affects the purine biosynthesis pathway . This disruption leads to a decrease in the levels of guanosine nucleotides, which are crucial for DNA and RNA synthesis. As a result, the proliferation of cancer cells and the replication of certain viruses are hindered .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and viral replication . By inhibiting IMPDH and disrupting guanosine nucleotide synthesis, the compound can effectively hinder the proliferation of cancer cells and the replication of certain viruses .
Biochemical Analysis
Biochemical Properties
5-Isopropyl-1,3,4-thiadiazol-2-amine plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with several key enzymes, including human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These interactions are primarily inhibitory, with the compound binding to the active sites of these enzymes and preventing their normal function . The inhibition constants (Ki) for these interactions range from 0.42 to 21.60 μM for hCA I and II, and from 92.61 to 211.40 nM for AChE and BChE . These interactions suggest that this compound could be a potent inhibitor of these enzymes, potentially leading to therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, this compound has been reported to modulate the activity of various signaling pathways, including the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a critical role in inflammation and cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active sites of target enzymes, such as hCA I and II, AChE, and BChE, thereby preventing their normal catalytic activity . This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions between the compound and the enzyme. Additionally, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and modulating gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater impact on cellular functions . At very high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit the activity of key metabolic enzymes, such as hCA I and II, which play a role in maintaining acid-base balance and other physiological processes . Additionally, this compound can affect metabolic flux by altering the levels of various metabolites involved in these pathways . These interactions suggest that the compound could have significant effects on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes through passive diffusion and is distributed throughout various cellular compartments . It has been observed to accumulate in certain tissues, particularly those with high metabolic activity, such as the liver and kidneys . This distribution pattern is likely due to the compound’s interactions with transporters and binding proteins that facilitate its uptake and localization within cells.
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its specific sites of action within cells. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules involved in enzyme activity and gene expression . Additionally, this compound has been observed to associate with certain organelles, such as mitochondria, where it may influence cellular metabolism and energy production . These findings suggest that the compound’s subcellular localization is critical for its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method is the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazole derivatives .
Scientific Research Applications
5-Isopropyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Methyl-1,3,4-thiadiazol-2-amine
- 5-Ethyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Isopropyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isopropyl group, which enhances its lipophilicity and biological activity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and increased potency in biological assays .
Properties
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBPZWZBEPBBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181581 | |
Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27115-74-8 | |
Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27115-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isopropyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isopropyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ISOPROPYL-1,3,4-THIADIAZOL-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E7C6B73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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